1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) has the molecular formula C27H27NO3S and a molecular weight of approximately 445.57 g/mol. This compound features a phenylthio group attached to one end of the octanedione backbone and an O-benzoyloxime functional group at the other end. Its structure contributes to its properties as a photoinitiator in polymerization processes .
The specific mechanism of action for 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) as a photoinitiator is not available in open-source literature. However, the general mechanism for photoinitiators involves light absorption followed by fragmentation to generate free radicals that initiate polymerization [].
The combination of the photoinitiating group and the aromatic groups in the molecule suggests 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) could be useful in various photosensitive materials. These materials undergo a change in properties upon exposure to light. The presence of the aromatic groups can also influence the absorption properties of the molecule, making it potentially tunable for specific wavelengths of light [].
The synthesis of 1,2-octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) typically involves multi-step organic synthesis techniques. Common methods include:
This compound finds extensive use in various fields:
Interaction studies involving 1,2-octanedione derivatives focus on their reactivity with various substrates under UV light conditions. These studies help elucidate mechanisms of action in polymerization processes and assess their efficiency as photoinitiators. Understanding these interactions is crucial for optimizing their use in industrial applications .
Several compounds share structural or functional similarities with 1,2-octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime). Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,2-Octanedione | C8H14O2 | Simple dione without phenylthio or oxime groups |
Benzophenone | C13H10O | Well-known photoinitiator without the dione structure |
Thioether derivatives | Varies | Similar phenylthio functional groups but different backbones |
The uniqueness of 1,2-octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) lies in its combination of a long carbon chain dione structure with both phenylthio and oxime functionalities. This combination enhances its reactivity and applicability as a photoinitiator compared to simpler compounds like benzophenone or straight-chain diones.
The compound’s systematic name reflects its dione backbone and substituents:
Component | Description |
---|---|
Core Backbone | 1,2-Octanedione (C₈H₁₄O₂) |
Aromatic Substituent | 4-(Phenylthio)phenyl (C₁₂H₉S) |
Photoreactive Group | O-Benzoyloxime (C₇H₅NO₃) |
The SMILES notation C(C1=CC=C(SC2=CC=CC=C2)C=C1)(=O)C(=NOC(=O)C1=CC=CC=C1)CCCCCC
and InChI InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3
encapsulate its connectivity.
The development of OXE-01 traces to Friedel-Crafts acylation and oximation techniques. Key steps include:
Patents such as CN103980171A and US11236101B2 detail optimized synthesis routes, emphasizing anhydrous conditions and low-temperature controls to maximize yields (45–91%).
OXE-01 is integral to UV-curable photoresists, LCD color filters, and 3D printing inks, where its high sensitivity and low yellowing are advantageous.
OXE-01 operates as a Type I photoinitiator, generating radicals via N–O bond cleavage under UV exposure. The 4-(phenylthio)phenyl group enhances electron delocalization, stabilizing radicals and reducing recombination. In oxygen-rich environments, its bulky substituents limit radical quenching, promoting dark polymerization post-irradiation.
Parameter | OXE-01 | Conventional Photoinitiators |
---|---|---|
Absorption Peak | 365 nm (main), 395 nm (shoulder) | 250–350 nm (typically narrower) |
Oxygen Sensitivity | Low (enhanced dark polymerization) | High (inhibited by oxygen) |
Thermal Stability | Stable up to 217–220°C (distillation) | Lower decomposition temperatures |
The 4-(phenylthio)phenyl group and O-benzoyloxime synergize to:
While OXE-01 excels in UV-A applications, visible-light adaptations remain limited. Recent phenothiazine-based analogs address this gap, though OXE-01 retains dominance in high-precision microelectronics.
Irritant